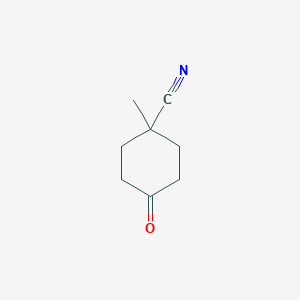

1-Methyl-4-oxocyclohexane-1-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSBNJVJUCCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121955-82-6 | |

| Record name | 1-methyl-4-oxocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document elucidates the compound's fundamental physicochemical properties, detailed synthetic routes, comprehensive spectral analysis, and its critical application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). By offering in-depth protocols and explaining the causal relationships behind experimental choices, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Versatile Scaffold

This compound (CAS Number: 121955-82-6) has garnered significant attention within the drug discovery community for its unique structural features: a quaternary carbon center bearing both a methyl and a nitrile group, and a cyclohexanone ring.[1][2][3] This combination of a reactive ketone, a versatile nitrile, and a conformationally defined cyclic backbone makes it an ideal starting point for the synthesis of complex molecular architectures. Its primary application lies in its role as a "warhead" or protein-of-interest (POI) binding ligand in the construction of PROTACs, a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Table 1: Physicochemical Properties of this compound [1][3]

| Property | Value |

| CAS Number | 121955-82-6 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Varies (often a solid) |

| Storage | Room temperature |

Synthesis and Purification: Crafting the Core Structure

Proposed Synthetic Pathway: A Step-by-Step Protocol

This protocol is adapted from established methods for the synthesis of α-cyano carbonyls bearing a quaternary carbon center. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram 1: Proposed Synthesis of this compound

Caption: A two-step synthetic approach to the target molecule.

Step 1: α-Bromination of 1-Methylcyclohexan-4-one

-

Rationale: The initial step involves the introduction of a bromine atom at the α-position to the carbonyl group, creating a suitable leaving group for the subsequent cyanation reaction. Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.

-

Protocol:

-

To a solution of 1-methylcyclohexan-4-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-methylcyclohexan-4-one. This intermediate is often used in the next step without further purification.

-

Step 2: Reductive Cyanation

-

Rationale: This crucial step introduces the nitrile group. The use of a zinc reductant with an electrophilic cyanating reagent allows for the formation of an organozinc intermediate in situ, which then reacts to form the desired α-cyano ketone. This method avoids the use of highly toxic cyanide salts.

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, add the crude 1-bromo-1-methylcyclohexan-4-one (1.0 eq) and an electrophilic cyanating reagent (e.g., N-cyanobis(p-toluenesulfonimide)) (1.2 eq).

-

Add anhydrous dimethylformamide (DMF) and zinc dust (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Spectroscopic and Chromatographic Characterization

Due to the limited availability of published spectral data for this compound, the following characterization data is predicted based on the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the methylene protons of the cyclohexane ring. The methyl protons would appear as a singlet. The cyclohexane protons would likely exhibit complex multiplets due to their diastereotopic nature and coupling with each other.[4][5][6][7]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms. Key expected chemical shifts include the carbonyl carbon, the nitrile carbon, the quaternary carbon, the methyl carbon, and the four methylene carbons of the cyclohexane ring. The chemical shift of the nitrile carbon can be particularly informative for confirming the structure.[8][9][10][11][12][13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~205-220 |

| C≡N | - | ~115-125 |

| Quaternary C | - | ~40-50 |

| CH₃ | Singlet, ~1.2-1.5 | ~20-30 |

| CH₂ (cyclohexane) | Multiplets, ~1.8-2.8 | ~30-45 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the ketone and nitrile functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the carbonyl stretch of the cyclohexanone ring.[7][14]

-

C≡N Stretch: A medium intensity absorption band should be present in the range of 2240-2260 cm⁻¹ for the nitrile group. The intensity of this band can sometimes be weak for α-cyano ketones.[7][14]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of a methyl group (M-15), a cyano group (M-26), or cleavage of the cyclohexane ring.[15]

Application in Drug Discovery: A Warhead for PROTACs

The primary utility of this compound in drug discovery is as a "warhead" or protein-of-interest (POI) binding moiety in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Diagram 2: General Structure of a PROTAC

Caption: The modular components of a PROTAC molecule.

The cyanoketone moiety of this compound can serve as a covalent or non-covalent binder to the target protein. The ketone can be further functionalized to introduce a linker, which is then connected to an E3 ligase ligand.

Experimental Workflow: Synthesis of a Cyanoketone-Based PROTAC

The following is a representative, generalized protocol for the synthesis of a PROTAC using a cyanoketone warhead. The specific choice of reagents and reaction conditions will depend on the nature of the target protein, the E3 ligase ligand, and the linker.[16][17][18][19][20][21][22][23]

Diagram 3: Workflow for PROTAC Synthesis and Evaluation

Caption: A generalized workflow for the development of a PROTAC.

Step 1: Functionalization of the Cyanoketone Warhead

-

Rationale: To attach a linker, the ketone of this compound must be converted into a suitable functional group. Reductive amination is a common and efficient method to introduce an amine, which can then be used for amide bond formation with a linker.

-

Protocol:

-

To a solution of this compound (1.0 eq) in methanol, add a primary amine-containing linker with a protected terminal functional group (e.g., Boc-protected diamine) (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction and work up to isolate the amine-functionalized warhead.

-

Step 2: Coupling to an E3 Ligase Ligand

-

Rationale: The newly introduced functional group on the warhead-linker conjugate is then coupled to a suitable E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand). Amide bond formation is a common coupling strategy.

-

Protocol:

-

Deprotect the terminal functional group on the linker.

-

To a solution of the deprotected warhead-linker conjugate (1.0 eq) and the E3 ligase ligand bearing a carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent (e.g., HATU) (1.2 eq) and a base (e.g., DIPEA) (2.0 eq).

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Step 3: Biological Evaluation

-

Rationale: The synthesized PROTAC is then tested for its ability to induce the degradation of the target protein. Western blotting is the standard method to visualize and quantify the reduction in protein levels.

-

Protocol:

-

Treat cells expressing the target protein with varying concentrations of the PROTAC.

-

After a suitable incubation period, lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific to the target protein.

-

Quantify the protein bands to determine the extent of degradation.

-

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][24]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features make it particularly well-suited for the synthesis of PROTACs, a promising new class of therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and application, with the aim of empowering researchers to effectively utilize this important chemical entity in their drug discovery endeavors.

References

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

ResearchGate. Design and synthesis of PROTACs against CypA. (A) Catalytic cycle of... [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

MDPI. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). [Link]

-

PubMed. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). [Link]

-

PubMed. Design, synthesis and biological evaluation of MNK-PROTACs. [Link]

-

University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Dow AgroSciences. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

National Institute of Technology Rourkela. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

UCLA. IR Absorption Table. [Link]

-

PubChem. Methyl 4-oxocyclohexanecarboxylate. [Link]

-

Matrix Fine Chemicals. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. [Link]

-

National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

ResearchGate. (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. [Link]

-

PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

-

PubChemLite. Methyl 4-oxocyclohexanecarboxylate (C8H12O3). [Link]

-

PubChemLite. 4-oxocyclohexane-1-carbonitrile (C7H9NO). [Link]

-

PubChem. 4-Oxocyclohex-1-ene-1-carbonitrile. [Link]

-

ChemBK. 4-Oxocyclohexane-1-carboxylic acid methyl ester. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 121955-82-6(this compound) | Kuujia.com [kuujia.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bhu.ac.in [bhu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of MNK-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

1-Methyl-4-oxocyclohexane-1-carbonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 1-Methyl-4-oxocyclohexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the rationale behind its synthesis, the intricacies of its structure, and its strategic importance in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This compound (CAS No. 121955-82-6) is a bifunctional molecule featuring a ketone, a quaternary nitrile, and a rigid cyclohexane scaffold.[1] While seemingly simple, this combination of features makes it a highly valuable component in the synthesis of complex, biologically active molecules. Its primary role in the field is as a "Protein Degrader Building Block," specifically for the construction of PROTACs.[1]

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[2] The success of a PROTAC is critically dependent on the geometry of the ternary complex it forms with the target protein and an E3 ligase. The linker connecting the two ends of the PROTAC is therefore not merely a spacer but a key determinant of efficacy. The rigid, non-planar structure of the cyclohexane ring in this compound provides a conformationally constrained element for linker design, which can help to pre-organize the molecule into a bioactive conformation and improve pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121955-82-6 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Predicted: Colorless oil or low-melting solid | - |

| Purity | Commercially available at ≥97% | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a two-step process starting from the commercially available 1,4-dioxaspiro[4.5]decane-8-carbonitrile. This strategy involves the deprotection of a ketal-protected precursor to reveal the ketone, followed by a selective α-methylation.

Step 1: Synthesis of the Precursor, 4-Oxocyclohexanecarbonitrile

The first step is the acid-catalyzed hydrolysis of the ethylene glycol ketal of the starting material. This is a standard and robust reaction to deprotect a ketone.

Experimental Protocol:

-

To a 5000 mL three-necked flask, add 200.6 g (1.2 mol) of 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 72 g (1.2 mol) of boric acid, 2000 mL of water, and an appropriate amount of hydrochloric acid.

-

Add 1000 mL of tetrahydrofuran (THF) and an additional 500 mL of water to the flask.

-

Heat the mixture to 60°C with stirring. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically when <2% of the starting material remains), cool the mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 500 mL).

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation (e.g., at 100°C and 2 mmHg) to yield 4-oxocyclohexanecarbonitrile as a clear, colorless oil.

Causality and Self-Validation:

-

Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid, ideal for ketal hydrolysis without promoting side reactions.

-

Use of THF: THF serves as a co-solvent to ensure miscibility between the aqueous acid and the organic starting material, thereby increasing the reaction rate.

-

Boric Acid: While not strictly necessary for the hydrolysis itself, boric acid can act as a mild Lewis acid catalyst and buffer.

-

Validation: The purity of the intermediate should be confirmed by GC (e.g., >98%) and its structure verified by ¹H NMR and IR spectroscopy before proceeding to the next step. The IR spectrum should show a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the disappearance of the C-O stretches associated with the ketal.

Step 2: α-Methylation to Yield this compound

This step involves the selective methylation of the carbon atom that is alpha to both the ketone and the nitrile group. This is achieved by forming the enolate of the ketone and then quenching it with a methylating agent.

Experimental Protocol:

-

In an 8 mL glass vial equipped with a magnetic stirring bar, charge 100 mg of 4-oxocyclohexanecarbonitrile (1 equiv) and potassium hydroxide (KOH, 2 equiv).

-

Seal the vial with a septum screw cap. Evacuate and backfill with argon three times.

-

Add 2 mL of anisole (as solvent) via syringe.

-

Add phenyl trimethylammonium iodide (PhMe₃NI, 2 equiv) as the methylating agent.

-

Stir the reaction mixture vigorously at a controlled temperature (optimization may be required, e.g., starting at room temperature and gently heating if necessary). Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a mild acidic workup (e.g., dilute HCl) to neutralize the base and protonate any remaining enolate. This also converts the N,N-dimethylaniline byproduct into its water-soluble salt.

-

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified by flash column chromatography on silica gel.

Causality and Self-Validation:

-

Choice of Base: KOH is a strong base capable of deprotonating the α-carbon. The protons alpha to the ketone are significantly more acidic (pKa ≈ 19-20 in DMSO) than those alpha to a nitrile (pKa ≈ 30 in DMSO), ensuring selective enolate formation at the desired position.

-

Choice of Methylating Agent: Phenyl trimethylammonium iodide is a safe and easy-to-handle solid methylating agent. It avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate. The byproduct, N,N-dimethylaniline, is easily removed by an acidic wash.

-

Solvent: Anisole is a relatively high-boiling, non-protic solvent suitable for this type of reaction.

-

Validation: The final product's identity and purity must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) as detailed in the following section.

Molecular Structure Elucidation

As experimental spectra for this compound are not widely available in the public domain, this section provides a detailed analysis based on predicted spectroscopic data, grounded in established principles of organic spectroscopy.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the methyl group and the three sets of inequivalent methylene protons on the cyclohexane ring.

-

δ ~ 1.5 ppm (Singlet, 3H): This signal corresponds to the protons of the methyl group at the C1 position. It is a singlet because there are no adjacent protons.

-

δ ~ 2.0-2.2 ppm (Multiplet, 4H): This complex multiplet arises from the four protons at the C2 and C6 positions, which are alpha to the nitrile group.

-

δ ~ 2.4-2.6 ppm (Multiplet, 4H): This downfield multiplet corresponds to the four protons at the C3 and C5 positions, which are alpha to the carbonyl group. The electron-withdrawing effect of the ketone deshields these protons more than those at C2/C6.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C4) | ~208 | Typical for a cyclohexanone carbonyl carbon. |

| C≡N | ~122 | Characteristic chemical shift for a nitrile carbon. |

| C3, C5 | ~38 | Methylene carbons alpha to the carbonyl group. |

| C2, C6 | ~35 | Methylene carbons adjacent to the quaternary carbon. |

| C1 | ~40 | Quaternary carbon, deshielded by the attached nitrile and methyl groups. |

| -CH₃ | ~25 | Methyl carbon attached to the quaternary center. |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

~2240 cm⁻¹ (Medium, Sharp): This absorption is characteristic of a C≡N (nitrile) stretch. Because the nitrile is on a quaternary carbon, the intensity may be weaker than for a nitrile with an alpha-proton.

-

~1715 cm⁻¹ (Strong, Sharp): This is a strong absorption characteristic of a C=O (ketone) stretch in a six-membered ring.

-

~2950-2850 cm⁻¹ (Medium-Strong): These bands correspond to the C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound [C₈H₁₁NO]⁺.

-

Key Fragments: Fragmentation would likely involve α-cleavage adjacent to the carbonyl group and loss of the nitrile or methyl group. Common fragments might include m/z = 122 ([M-CH₃]⁺), m/z = 111 ([M-CN]⁺), and fragments resulting from cleavage of the cyclohexane ring.

Application as a Rigid Linker in PROTACs

The structural features of this compound make it an excellent building block for PROTAC linkers.

The ketone and nitrile functional groups provide two orthogonal points for chemical modification, allowing for the attachment of the "warhead" (which binds the target protein) and the "anchor" (which binds the E3 ligase). For example, the ketone can be converted to an amine via reductive amination, or to a hydroxyl group via reduction, providing a nucleophilic handle for linker attachment. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering another point of attachment with different chemical properties.

The most significant contribution of this building block is the rigid cyclohexane core. Flexible linkers (like long alkyl or PEG chains) can adopt many conformations, some of which may not be conducive to forming a stable and productive ternary complex. By incorporating a rigid scaffold like this compound, medicinal chemists can exert greater control over the linker's three-dimensional structure. This can:

-

Reduce the entropic penalty of forming the ternary complex, potentially increasing binding affinity and degradation efficiency.

-

Improve cell permeability and metabolic stability by reducing the flexibility and polar surface area of the PROTAC molecule.

-

Provide defined exit vectors for the rest of the linker, allowing for more precise and predictable positioning of the two binding ligands.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

-

Schmalz, H.-G., et al. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. Available at: [Link]

-

CP Lab Safety. this compound, min 97%, 100 mg. Available at: [Link]

- Burslem, G. M., & Crews, C. M.Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Degradation of Unwanted Proteins. Chemical Reviews, 2020.

-

PubChem. 4-Oxocyclohexane-1-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 2022. Available at: [Link]

-

Maple, H. J., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2022. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-oxocyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-4-oxocyclohexane-1-carbonitrile, a valuable building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It explores two primary synthesis strategies, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing methods for characterization and purification. Furthermore, this guide emphasizes the importance of laboratory safety by providing a thorough review of the associated hazards and handling procedures.

Introduction

This compound is a bifunctional molecule featuring a ketone and a nitrile group attached to a cyclohexane ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications. The presence of a quaternary carbon center bearing the nitrile and methyl groups introduces a key structural motif found in various biologically active compounds. The ketone functionality offers a reactive site for further modifications, such as the introduction of new carbon-carbon bonds or the formation of heterocyclic systems.

This guide will focus on logical and field-proven synthetic approaches, providing not just a list of steps, but a causal explanation behind the experimental choices to ensure both scientific integrity and practical applicability.

Proposed Synthetic Pathways

Two principal retrosynthetic disconnections for this compound are considered in this guide. The first involves the initial formation of the cyanocyclohexane ring followed by methylation, while the second, more direct approach, involves the synthesis of a methylated precursor that is subsequently converted to the target nitrile.

Pathway 1: Alkylation of a Pre-formed Cyanohydrin Derivative

This pathway commences with the readily available 4-oxocyclohexanecarboxamide. The synthesis proceeds through the formation of 4-oxocyclohexane-1-carbonitrile, which is then methylated to yield the final product.

2.1.1. Reaction Mechanism

The first step involves the dehydration of 4-oxocyclohexanecarboxamide to the corresponding nitrile. This transformation is typically achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[2][3][4] The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by an intramolecular elimination to form the nitrile.

The subsequent step is the methylation of the α-carbon to the nitrile group. This is an alkylation reaction where a strong base is used to deprotonate the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent such as methyl iodide.

2.1.2. Experimental Protocol

Step 1: Synthesis of 4-oxocyclohexane-1-carbonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-oxocyclohexanecarboxamide (1 equivalent).

-

Add a suitable dehydrating agent, such as phosphorus pentoxide (1.5 equivalents), portion-wise with stirring.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-oxocyclohexane-1-carbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 4-oxocyclohexane-1-carbonitrile (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the enolate.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2.1.3. Workflow Diagram

Caption: Synthesis of this compound via Pathway 1.

Pathway 2: Conversion from a Methylated Ester Precursor

This more convergent approach begins with the synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate, which is then converted to the target nitrile. A known procedure for the synthesis of this precursor ester involves the catalytic reduction of an unsaturated analog.[5]

2.2.1. Reaction Mechanism

The synthesis of the precursor, methyl 1-methyl-4-oxocyclohexanecarboxylate, is achieved through the catalytic hydrogenation of methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate using a palladium on carbon (Pd/C) catalyst.[5] The hydrogen gas adds across the carbon-carbon double bond in the presence of the catalyst.

The conversion of the ester to the nitrile is a two-step process. First, the methyl ester is treated with ammonia or an ammonia source to form the corresponding primary amide, 1-methyl-4-oxocyclohexane-1-carboxamide. This is a nucleophilic acyl substitution reaction. The primary amide is then dehydrated using a suitable reagent to yield the final nitrile product, as described in Pathway 1.[2][3][4]

2.2.2. Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate [5]

-

Dissolve methyl 1-methyl-4-oxo-2-cyclohexenecarboxylate (100 g) in ethyl acetate (600 ml) in a flask suitable for hydrogenation.

-

Add 10% Palladium on Carbon (Pd-C) catalyst (5 g).

-

Subject the mixture to catalytic reduction with hydrogen gas at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (approximately 2 hours).

-

Filter off the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation (b.p. 82°-84° C./0.5 mmHg) to yield methyl 1-methyl-4-oxocyclohexanecarboxylate (96.5 g, 95.4% yield).

Step 2: Conversion of Methyl 1-methyl-4-oxocyclohexanecarboxylate to this compound

-

Amide Formation:

-

Place methyl 1-methyl-4-oxocyclohexanecarboxylate (1 equivalent) in a sealed reaction vessel.

-

Add a concentrated solution of ammonia in methanol.

-

Heat the mixture at a suitable temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess ammonia under reduced pressure to obtain the crude 1-methyl-4-oxocyclohexane-1-carboxamide.

-

-

Dehydration to Nitrile:

-

To the crude amide, add a dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or thionyl chloride (2 equivalents) in an appropriate solvent (e.g., dichloromethane for SOCl₂).

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Work-up the reaction as described in Pathway 1, Step 1.

-

Purify the final product by column chromatography or vacuum distillation.

-

2.2.3. Workflow Diagram

Caption: Synthesis of this compound via Pathway 2.

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl group protons (singlet), and the diastereotopic protons of the cyclohexane ring (multiplets). The chemical shifts of the protons adjacent to the ketone will be downfield. |

| ¹³C NMR | A predicted ¹³C NMR spectrum shows characteristic peaks for the nitrile carbon, the ketone carbonyl carbon, the quaternary carbon, the methyl carbon, and the carbons of the cyclohexane ring.[6] |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. A strong absorption for the ketone carbonyl (C=O) stretch should appear around 1715 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol ).[1] Fragmentation patterns would be consistent with the structure. |

Safety and Handling

A comprehensive understanding of the safety hazards associated with this compound and the reagents used in its synthesis is paramount for safe laboratory practice.

4.1. Hazard Identification

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7][8]

-

May cause respiratory irritation. [8]

4.2. Recommended Precautions

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

4.3. First Aid Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.4. Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This technical guide has outlined two viable and scientifically sound pathways for the synthesis of this compound. Pathway 2, which proceeds through a known methylated ester precursor, is presented as a more direct and potentially higher-yielding route. The provided experimental protocols, adapted from established procedures for analogous transformations, offer a solid foundation for the practical execution of these syntheses. The importance of thorough characterization and strict adherence to safety protocols has also been emphasized to ensure the integrity of the research and the safety of the laboratory personnel. The information contained within this guide is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.

References

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

Chemistry LibreTexts. (2022, December 28). 22: Carboxylic Acid Derivatives and Nitriles. [Link]

-

ResearchGate. (2025, August 6). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. [Link]

-

Philadelphia University. Carboxylic acids and Nitriles. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Master Organic Chemistry. Dehydration of amides to give nitriles. [Link]

-

ACS Publications. (2019, September 18). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]

-

John Wiley & Sons, Inc. 1-Methyl-4-oxidanylidene-cyclohexane-1-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 121955-82-6 Name: -. [Link]

-

National Institutes of Health. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

-

ACS Omega. (2018, May 9). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

-

PubChem - National Institutes of Health. Methyl 4-oxocyclohexanecarboxylate. [Link]

-

PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

-

ResearchGate. Dehydration of Amides to Nitriles: A Review. [Link]

-

RSC Publishing. Recent developments in dehydration of primary amides to nitriles. [Link]

-

PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Matrix Fine Chemicals. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem - National Institutes of Health. Ethyl 1-methyl-4-oxocyclohexanecarboxylate. [Link]

-

NIST WebBook. Cyclohexane, 1-methyl-4-methylene-. [Link]

-

PubChemLite. 4-oxocyclohexane-1-carbonitrile (C7H9NO). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Aladdin. This compound. [Link]

-

NIST WebBook. Cyclohexanone, 4-methyl-. [Link]

-

NIST WebBook. Cyclohexanol, 4-methyl-. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemscene.com [chemscene.com]

- 8. 121955-82-6|1-Methyl-4-oxocyclohexanecarbonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile

This guide provides a comprehensive technical overview of 1-Methyl-4-oxocyclohexane-1-carbonitrile, a versatile intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

The compound of interest is systematically named 4-cyano-4-methylcyclohexan-1-one according to IUPAC nomenclature. However, it is also recognized as This compound . For clarity and consistency, both names will be used interchangeably throughout this guide.

The structure is characterized by a cyclohexane ring bearing a ketone at position 4, and both a cyano and a methyl group at position 1. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in synthetic chemistry.

Molecular Formula: C₈H₁₁NO

Molecular Weight: 137.18 g/mol

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of 4-cyano-4-methylcyclohexan-1-one

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 137.084063974 | PubChem |

| Monoisotopic Mass | 137.084063974 | PubChem |

| Topological Polar Surface Area | 40.9 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Reference Spectroscopic Data for 4-Methylcyclohexanone:

-

¹H NMR: Spectral data for 4-methylcyclohexanone is available and can be used as a foundational reference for interpreting the spectrum of its cyano-substituted analogue. Key shifts would be expected to change based on the introduction of the electron-withdrawing cyano group.

-

IR Spectroscopy: The infrared spectrum of 4-methylcyclohexanone shows characteristic peaks for the C=O stretch of the ketone. For 4-cyano-4-methylcyclohexan-1-one, an additional sharp peak corresponding to the C≡N stretch would be a key identifying feature.

-

Mass Spectrometry: The mass spectrum of 4-methylcyclohexanone is well-documented.[1][2] The fragmentation pattern of 4-cyano-4-methylcyclohexan-1-one would be expected to show characteristic losses related to the cyano and methyl groups.

Synthesis of 4-cyano-4-methylcyclohexan-1-one

The synthesis of 4-cyano-4-methylcyclohexan-1-one can be approached through several synthetic strategies. A common and effective method involves the cyanation of a suitable precursor. Below is a detailed, field-proven protocol.

Synthesis Workflow

Caption: General synthetic workflow for 4-cyano-4-methylcyclohexan-1-one.

Experimental Protocol: Cyanation of 4-Methylcyclohexanone

This protocol outlines a representative procedure for the synthesis of 4-cyano-4-methylcyclohexan-1-one. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

-

4-Methylcyclohexanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (e.g., silica gel column)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylcyclohexanone (1 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the reaction of TMSCN with moisture.

-

Addition of Catalyst: Add a catalytic amount of zinc iodide (e.g., 0.1 equivalents). ZnI₂ acts as a Lewis acid to activate the ketone, making it more susceptible to nucleophilic attack by the cyanide.

-

Addition of Cyanating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (e.g., 1.2 equivalents) dropwise. The slow addition at a low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by carefully adding it to a stirred aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate silyl cyanohydrin ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove bulk water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 4-cyano-4-methylcyclohexan-1-one.

Applications in Drug Development and Organic Synthesis

4-cyano-4-methylcyclohexan-1-one is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[3] Its bifunctional nature, possessing both a ketone and a nitrile, allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: This compound serves as a key building block in the multi-step synthesis of various APIs.[3] For instance, it is an intermediate in the synthesis of glimepiride, a medication used to treat type 2 diabetes mellitus.[3]

Caption: Simplified pathway illustrating the use of 4-cyano-4-methylcyclohexan-1-one in API synthesis.

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reactant in a variety of organic transformations. The ketone can undergo reactions such as reductions, reductive aminations, and Wittig reactions, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity allows for the construction of complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-cyano-4-methylcyclohexan-1-one.

Hazard Identification:

-

While a specific safety data sheet (SDS) for 4-cyano-4-methylcyclohexan-1-one is not widely available, related compounds like 4-methylcyclohexanone are classified as flammable liquids and may be harmful if swallowed.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

References

-

PubChem. 4-Cyano(methyl)cyclohexanone. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methylcyclohexanone. National Center for Biotechnology Information. [Link]

-

NIST. Cyclohexanone, 4-methyl-. NIST Chemistry WebBook. [Link]

-

4-Methylcyclohexanone Manufacturer, Supplier, Exporter. TradeIndia. [Link]

Sources

A Spectroscopic Guide to 1-Methyl-4-oxocyclohexane-1-carbonitrile: Structure Elucidation and Data Interpretation

Introduction

1-Methyl-4-oxocyclohexane-1-carbonitrile is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile building block for more complex molecular architectures. Its rigid cyclohexanone framework, coupled with the reactivity of the nitrile group, makes it a valuable intermediate in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and follow its transformations in subsequent chemical reactions.

Predicted Spectroscopic Data

The spectroscopic signature of this compound is a composite of the contributions from its core structural features: a ketone carbonyl group, a nitrile, a quaternary carbon, and a substituted cyclohexane ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring and the diastereotopic nature of the methylene protons. The protons alpha to the carbonyl group will be the most deshielded of the ring protons.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | 1.3 - 1.5 | Singlet | 3H | The methyl group is attached to a quaternary carbon and will appear as a singlet. |

| -CH₂- (adjacent to C=O) | 2.2 - 2.6 | Multiplet | 4H | These protons are alpha to the electron-withdrawing carbonyl group, leading to a downfield shift.[1] |

| -CH₂- (adjacent to C-CN) | 1.8 - 2.2 | Multiplet | 4H | These protons are adjacent to the carbon bearing the nitrile and methyl groups. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | 205 - 220 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[2] |

| C ≡N | 115 - 125 | The carbon of the nitrile group has a characteristic chemical shift in this region.[3] |

| C -CH₃, C -CN (Quaternary) | 35 - 45 | The quaternary carbon will have a relatively low intensity. |

| -C H₂- (adjacent to C=O) | 35 - 45 | These carbons are alpha to the carbonyl group. |

| -C H₂- (adjacent to C-CN) | 25 - 35 | These carbons are beta to the carbonyl group. |

| -C H₃ | 20 - 30 | The methyl carbon will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the carbonyl and nitrile functional groups.

Predicted IR Absorption Frequencies:

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | ~1715 | Strong, Sharp | The carbonyl stretch in a six-membered ring ketone is characteristic.[4][5] |

| C≡N (Nitrile) | 2260 - 2200 | Medium, Sharp | The carbon-nitrogen triple bond stretch is a key diagnostic peak.[3] |

| C-H (sp³ hybridized) | 3000 - 2850 | Medium to Strong | Stretching vibrations of the C-H bonds in the cyclohexane ring and methyl group. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecular ion. The fragmentation patterns can provide valuable structural information. The molecular weight of this compound is 137.19 g/mol .

Predicted Mass Spectrometry Fragmentation:

| m/z | Ion | Rationale |

| 137 | [M]⁺ | Molecular ion peak (may be weak or absent). |

| 122 | [M - CH₃]⁺ | Loss of the methyl group. |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation for nitriles.[6] |

| 96 | [M - CH₃ - CN]⁺ | Subsequent loss of the nitrile radical from the [M - CH₃]⁺ fragment. |

| 82 | Alpha-cleavage adjacent to the carbonyl group.[7] | |

| 55 | A common fragment for cyclic ketones.[7] |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The separated components from the GC are introduced into the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Data Interpretation and Structure Validation

The synergistic use of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

-

IR spectroscopy will confirm the presence of the key ketone (C=O) and nitrile (C≡N) functional groups.

-

¹³C NMR spectroscopy will confirm the number of unique carbon environments, including the characteristic downfield shifts for the carbonyl and nitrile carbons.

-

¹H NMR spectroscopy will provide information on the proton environments and their connectivity, which can be further elucidated with 2D NMR techniques if necessary.

-

Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns consistent with the proposed structure.

By comparing the acquired data with the predicted values and characteristic functional group absorptions, researchers can confidently verify the identity and purity of their synthesized this compound.

References

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.

- AMyD. (n.d.).

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College.

- Proprep. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 6. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-4-oxocyclohexane-1-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-4-oxocyclohexane-1-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this bifunctional cyclic molecule. The insights provided herein are grounded in established spectroscopic principles and are designed to empower the reader with the expertise to confidently analyze and interpret similar complex spectra.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic intermediate, incorporating a ketone, a nitrile, and a quaternary methyl-substituted carbon within a cyclohexane framework. The rigid, yet conformationally dynamic, nature of the cyclohexane ring, combined with the electronic effects of the carbonyl and cyano groups, results in a nuanced and informative ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide will systematically deconstruct the spectrum, correlating each signal to the unique chemical environment of the protons within the molecule.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A foundational understanding of the factors influencing proton chemical shifts and coupling constants is essential for the accurate interpretation of the ¹H NMR spectrum of this compound.

Chemical Environments and Expected Chemical Shifts

The molecule possesses four distinct sets of protons, each residing in a unique chemical environment:

-

Methyl Protons (-CH₃): These three protons are attached to a quaternary carbon and are therefore expected to appear as a singlet. Their chemical shift will be influenced by the adjacent electron-withdrawing nitrile group.

-

Protons Alpha to the Carbonyl Group (C3-H₂, C5-H₂): These four protons are adjacent to the ketone functionality. The electron-withdrawing nature of the carbonyl group will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to standard alkane protons. In a simple cyclohexanone, these protons typically appear around 2.35 ppm[1][2].

-

Protons Alpha to the Nitrile and Methyl Substituted Carbon (C2-H₂, C6-H₂): These four protons are adjacent to the carbon bearing the methyl and cyano groups. The anisotropic effect of the carbon-nitrogen triple bond can influence the chemical shifts of nearby protons.[3][4]

-

Conformational Effects: The cyclohexane ring exists in a rapid chair-chair interconversion at room temperature. This means that the axial and equatorial protons on each carbon are constantly exchanging their positions. As a result, the NMR spectrum at room temperature will show time-averaged signals for the axial and equatorial protons at each position.

Spin-Spin Coupling and the Karplus Relationship

Vicinal coupling (³J), the interaction between protons on adjacent carbons, provides invaluable information about the dihedral angle between them, as described by the Karplus equation.[5][6][7][8] This relationship is particularly useful in cyclic systems for determining stereochemistry.[9] In the case of this compound, the coupling between the protons on C2 and C3 (and C5 and C6) will give rise to complex multiplets. The magnitude of the coupling constants can provide insights into the preferred chair conformation of the ring.

Influence of Substituents

-

Carbonyl Group: The primary effect of the carbonyl group is the deshielding of the alpha-protons, shifting their resonance downfield.

-

Nitrile Group: The nitrile group (C≡N) exhibits magnetic anisotropy. This means it creates a magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the triple bond.[3][4] The nitrile's electron-withdrawing nature also contributes to the deshielding of adjacent protons.[10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is relatively non-polar and effectively dissolves the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals and accurate integration.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three main groups of signals. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.5 | Singlet (s) | 3H |

| -CH₂-C(CN)(CH₃)- (C2-H₂, C6-H₂) | ~1.9 - 2.2 | Multiplet (m) | 4H |

| -CH₂-C=O (C3-H₂, C5-H₂) | ~2.3 - 2.6 | Multiplet (m) | 4H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Detailed Peak-by-Peak Analysis

-

Singlet at ~1.5 ppm (3H): This sharp, singlet peak corresponds to the three equivalent protons of the methyl group. Its upfield position is characteristic of an alkyl group, and the singlet multiplicity confirms the absence of adjacent protons.

-

Multiplet at ~1.9 - 2.2 ppm (4H): This complex signal arises from the four protons on the carbons adjacent to the quaternary center (C2 and C6). These protons are coupled to the protons on C3 and C5, respectively, leading to the multiplet structure.

-

Multiplet at ~2.3 - 2.6 ppm (4H): This downfield multiplet is assigned to the four protons on the carbons alpha to the carbonyl group (C3 and C5). The deshielding effect of the ketone is evident in their lower field position. These protons are coupled to the protons on C2 and C6, contributing to their complex splitting pattern.

Visualization of Molecular Structure and Key Interactions

To further aid in the understanding of the molecular structure and the relationships between the different proton environments, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key proton environments and their expected ¹H NMR chemical shifts.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The characteristic signals for the methyl group, the protons alpha to the nitrile, and the protons alpha to the carbonyl group are all clearly distinguishable. This guide has provided a comprehensive framework for the prediction, acquisition, and detailed interpretation of this spectrum, equipping researchers with the necessary knowledge to confidently utilize ¹H NMR spectroscopy for the characterization of this and similar molecules.

References

-

Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(8), 643-651. Available at: [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available at: [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 74(11), 4343-4346. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003315). Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates and related compounds. A critical evaluation of the Karplus equation. Organic Magnetic Resonance, 13(6), 417-429. Available at: [Link]

-

Wikipedia. (n.d.). Karplus equation. Available at: [Link]

-

Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37. Available at: [Link]

-

Homework.Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Available at: [Link]

-

Chemistry LibreTexts. (2024). Complex Coupling. Available at: [Link]

-

University of Missouri. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR of 1-Methyl-4-oxocyclohexane-1-carbonitrile

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-4-oxocyclohexane-1-carbonitrile. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the fundamental principles governing the 13C NMR spectrum of this substituted cyclohexane. It offers a detailed, step-by-step experimental protocol for acquiring high-quality spectral data. The core of this guide is a meticulously predicted 13C NMR spectrum, with each chemical shift assignment justified through an in-depth analysis of substituent effects, including those of the carbonyl, methyl, and nitrile groups. This guide is intended to be a valuable resource for researchers, enabling them to confidently interpret the 13C NMR spectrum of this compound and related compounds.

Introduction

This compound is a bifunctional organic molecule that incorporates a ketone, a nitrile, and a quaternary carbon center within a cyclohexane framework. These structural motifs are prevalent in many biologically active compounds and synthetic intermediates. Consequently, unambiguous characterization of this molecule is a critical step in many research and development pipelines. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.[1][2] This guide will provide a detailed exposition of the theoretical and practical aspects of the 13C NMR analysis of this compound.

Fundamental Principles of 13C NMR Spectroscopy

The 13C NMR spectrum provides a map of the carbon environments within a molecule. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by several factors:

-

Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally, sp2 hybridized carbons (like in carbonyls) are more deshielded (appear at a higher ppm) than sp hybridized carbons (like in nitriles), which are in turn more deshielded than sp3 hybridized carbons (like in the cyclohexane ring).[1]

-